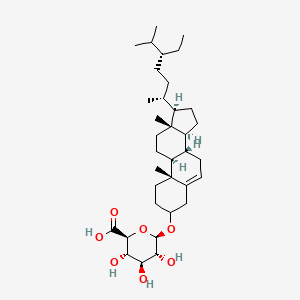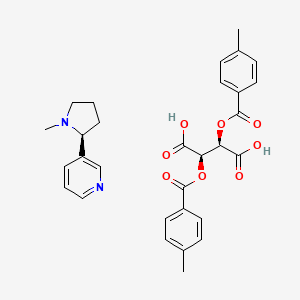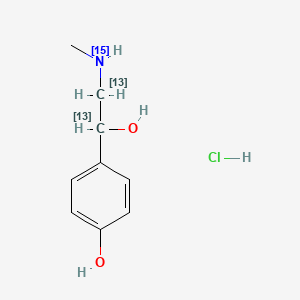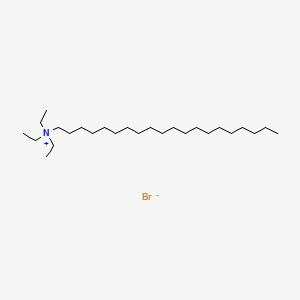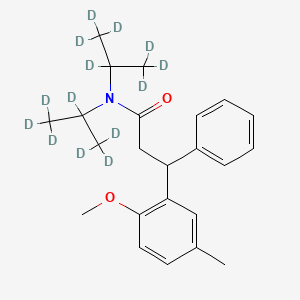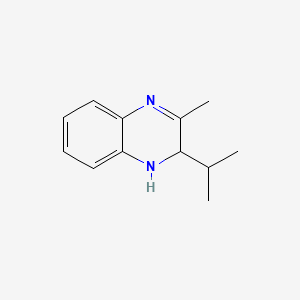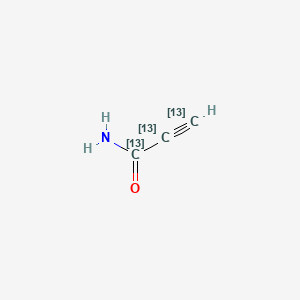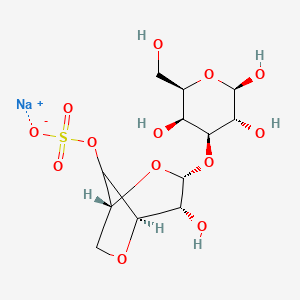
Neocarrabiose-4-O-sulfate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Neocarrabiose-4-O-sulfate sodium salt involves the glycosylation of glucose and galactose units. The reaction conditions typically include the use of β-glycosidic linkages to form the β-(1→3) and β-(1→6) bonds . Industrial production methods may involve the use of specific enzymes or chemical catalysts to ensure the high purity and correct glycosylation pattern of the compound .
化学反応の分析
Neocarrabiose-4-O-sulfate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the sulfate and glycosidic groups .
科学的研究の応用
Neocarrabiose-4-O-sulfate sodium salt has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosylation patterns and carbohydrate interactions . In biology, it is used to investigate the effects of sulfated carbohydrates on cellular processes and protein interactions . In industry, it is used in the production of carrageenan and other polysaccharides .
作用機序
The mechanism of action of Neocarrabiose-4-O-sulfate sodium salt involves its interaction with specific molecular targets and pathways. It has been shown to suppress the thermal and freeze denaturation of myosin subfragment-1 and myofibrils, suggesting that it acts as a stabilizing agent for these proteins . The compound behaves as an ionic salt in thermal treatment processes and as a sugar in frozen storage processes, indicating its dual functionality .
類似化合物との比較
Neocarrabiose-4-O-sulfate sodium salt can be compared with other sulfated carbohydrates such as sorbitol and maltose. While sorbitol and maltose also exhibit stabilizing effects on proteins, this compound has a unique glycosylation pattern and sulfate modification that enhance its stabilizing properties . Other similar compounds include Na-gluconate and ammonium sulfate, which also have dual functionalities as salts and sugars .
特性
IUPAC Name |
sodium;[(1R,3R,4R,5R)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O13S.Na/c13-1-3-5(14)9(6(15)11(17)22-3)24-12-7(16)10-8(25-26(18,19)20)4(23-12)2-21-10;/h3-17H,1-2H2,(H,18,19,20);/q;+1/p-1/t3-,4-,5+,6-,7-,8?,9+,10-,11-,12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWBYEBPRPNVDE-ZHCSQJKXSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NaO13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

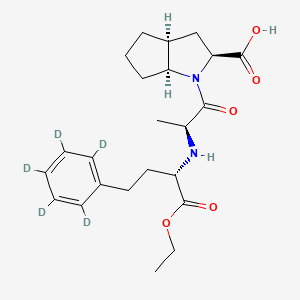
![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)
